molecular formula C26H25NO4 B12307576 N-Fmoc-3-methyl-D-homophenylalanine

N-Fmoc-3-methyl-D-homophenylalanine

Cat. No.: B12307576
M. Wt: 415.5 g/mol
InChI Key: ACGCQDJLKBTGTG-UHFFFAOYSA-N
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Description

N-Fmoc-3-methyl-D-homophenylalanine: is a derivative of the amino acid phenylalanine. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group, and a methyl group at the 3-position of the phenyl ring. This compound is commonly used in peptide synthesis due to its stability and ease of removal of the Fmoc group under mildly basic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-3-methyl-D-homophenylalanine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions: N-Fmoc-3-methyl-D-homophenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include deprotected amino acids and peptides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: N-Fmoc-3-methyl-D-homophenylalanine is widely used in the synthesis of peptides and peptidomimetics. It serves as a building block in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and therapeutic agents .

Medicine: this compound is used in the development of peptide-based pharmaceuticals. It is involved in the synthesis of peptide drugs that target specific proteins or enzymes in the body .

Industry: In the industrial sector, this compound is used in the production of peptide-based materials and coatings. It is also used in the development of new materials with specific properties for various applications .

Mechanism of Action

The mechanism of action of N-Fmoc-3-methyl-D-homophenylalanine involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed to reveal the free amino group, allowing further reactions or modifications .

Comparison with Similar Compounds

    N-Fmoc-D-homophenylalanine: Similar structure but lacks the methyl group at the 3-position.

    N-Fmoc-L-phenylalanine: Similar structure but with a different stereochemistry and no methyl group.

    N-Fmoc-3-methyl-L-homophenylalanine: Similar structure but with a different stereochemistry

Uniqueness: N-Fmoc-3-methyl-D-homophenylalanine is unique due to the presence of the methyl group at the 3-position and the D-configuration. These features can influence the compound’s reactivity and interactions in peptide synthesis and biological applications .

Properties

Molecular Formula

C26H25NO4

Molecular Weight

415.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methylphenyl)butanoic acid

InChI

InChI=1S/C26H25NO4/c1-17-7-6-8-18(15-17)13-14-24(25(28)29)27-26(30)31-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-12,15,23-24H,13-14,16H2,1H3,(H,27,30)(H,28,29)

InChI Key

ACGCQDJLKBTGTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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